molecular formula C21H22N6O2 B11569651 7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11569651
M. Wt: 390.4 g/mol
InChI Key: AAQNWPZEYYVLJG-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of tetrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multi-step process. One common method involves the Biginelli-type reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically carried out in the presence of a catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Biginelli-type reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of robust purification methods to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in an organic solvent.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can yield brominated derivatives, while reduction with sodium borohydride can produce reduced forms of the compound.

Scientific Research Applications

7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H22N6O2/c1-4-29-16-11-9-15(10-12-16)19-18(14(3)22-21-24-25-26-27(19)21)20(28)23-17-8-6-5-7-13(17)2/h5-12,19H,4H2,1-3H3,(H,23,28)(H,22,24,26)

InChI Key

AAQNWPZEYYVLJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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